(2Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 1,3-benzodioxole-5-carboxylate
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Overview
Description
The compound (2Z)-2-[(4-NITROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE is a complex organic molecule that features a benzofuran core, a nitrophenyl group, and a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-NITROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the phenyl ring using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Benzodioxole Moiety: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.
Condensation Reaction: The final step involves the condensation of the nitrophenyl and benzodioxole derivatives with the benzofuran core under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Halogenated derivatives of the compound.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-NITROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can participate in hydrogen bonding and electrostatic interactions, while the benzofuran and benzodioxole moieties can interact with hydrophobic pockets in the target molecule. These interactions can lead to inhibition or modulation of the target’s activity, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-METHOXYPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
- (2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE
Uniqueness
The presence of the nitrophenyl group in (2Z)-2-[(4-NITROPHENYL)METHYLIDENE]-3-OXO-2,3-DIHYDRO-1-BENZOFURAN-6-YL 2H-1,3-BENZODIOXOLE-5-CARBOXYLATE imparts unique electronic and steric properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents on the phenyl ring.
Properties
Molecular Formula |
C23H13NO8 |
---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C23H13NO8/c25-22-17-7-6-16(31-23(26)14-3-8-18-20(10-14)30-12-29-18)11-19(17)32-21(22)9-13-1-4-15(5-2-13)24(27)28/h1-11H,12H2/b21-9- |
InChI Key |
NQONIJSETQXYGM-NKVSQWTQSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)/C(=C/C5=CC=C(C=C5)[N+](=O)[O-])/O4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)OC3=CC4=C(C=C3)C(=O)C(=CC5=CC=C(C=C5)[N+](=O)[O-])O4 |
Origin of Product |
United States |
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